2,2,3,3-テトラメチルシクロプロパンカルボン酸

概要

説明

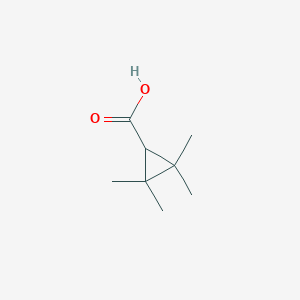

2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCP) is an organic compound belonging to the class of cyclopropanes. It is a colorless liquid with a boiling point of 131°C and a molecular weight of 130.2 g/mol. TMCP is a versatile compound with a wide range of applications in the fields of organic synthesis and chemical research. It has been used in the synthesis of various compounds, including pharmaceuticals and biocatalysts. In addition, TMCP has also been used in the development of new materials and processes, such as polymers and surface coatings.

科学的研究の応用

抗てんかん薬アナログ

2,2,3,3-テトラメチルシクロプロパンカルボン酸は、主要な抗てんかん薬であるバルプロ酸の不活性なシクロプロピルアナログです . これは、新しい抗てんかん薬の開発における潜在的な使用を意味しています。

ヒストン脱アセチル化酵素の阻害

研究によると、2,2,3,3-テトラメチルシクロプロパンカルボン酸はヒストン脱アセチル化酵素を阻害する可能性があります . ヒストン脱アセチル化酵素は、遺伝子発現の調節に重要な役割を果たす酵素であり、その阻害剤は癌治療への応用が研究されています。

腫瘍細胞における細胞毒性

ヒストン脱アセチル化酵素の阻害に加えて、2,2,3,3-テトラメチルシクロプロパンカルボン酸は、腫瘍細胞に対する細胞毒性効果についても研究されています . これは、癌治療における潜在的な用途を示唆しています。

中枢神経系活性化合物の合成

2,2,3,3-テトラメチルシクロプロパンカルボン酸は、中枢神経系で活性な化合物の合成のための出発物質として使用されてきました . これは、神経疾患のための新しい薬剤の開発における役割を示しています。

ブレンステッド酸としての化学的役割

モノカルボン酸として、2,2,3,3-テトラメチルシクロプロパンカルボン酸はブレンステッド酸として機能します . この特性は、さまざまな化学反応や合成において利用できます。

殺虫剤の合成

2,2,3,3-テトラメチルシクロプロパンカルボン酸の構造は、フェンプロパトリンなどの特定の殺虫剤に見られます . したがって、これらの物質の合成に潜在的に使用できます。

作用機序

Target of Action

2,2,3,3-Tetramethylcyclopropanecarboxylic acid is an inactive cyclopropyl analog of valproic acid , a major antiepileptic drug . The primary target of this compound is histone deacetylases , which are crucial enzymes involved in the regulation of gene expression.

Mode of Action

The compound interacts with its target, histone deacetylases, by inhibiting their activity . This inhibition results in changes to the acetylation status of histones, thereby affecting gene expression.

Result of Action

The inhibition of histone deacetylases by 2,2,3,3-Tetramethylcyclopropanecarboxylic acid can lead to cytotoxicities in tumor cells . This suggests that the compound may have potential applications in cancer therapy.

Safety and Hazards

Personal protective equipment and face protection should be worn when handling 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. Adequate ventilation should be ensured, and ingestion and inhalation should be avoided. It should not come into contact with the eyes, skin, or clothing . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

将来の方向性

2,2,3,3-Tetramethylcyclopropanecarboxylic acid is an important intermediate in the synthesis of efficient low-toxicity mite and insect-killing agents . It is also used in the synthesis of CNS-active compounds . Therefore, it has potential applications in the fields of pesticides and pharmaceuticals.

生化学分析

Biochemical Properties

It has been found to inhibit histone deacetylases and exhibit cytotoxicities in tumor cells

Cellular Effects

Its ability to inhibit histone deacetylases suggests that it may influence gene expression and cellular metabolism .

Molecular Mechanism

Its ability to inhibit histone deacetylases suggests that it may bind to these enzymes and prevent them from removing acetyl groups from histones, thereby influencing gene expression .

特性

IUPAC Name |

2,2,3,3-tetramethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHVXKNMCGSLAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166082 | |

| Record name | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15641-58-4 | |

| Record name | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15641-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015641584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tetramethylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。